molecular formula C16H15ClN2O B585610 9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4 CAS No. 1346601-86-2

9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4

Cat. No.: B585610
CAS No.: 1346601-86-2
M. Wt: 290.783
InChI Key: IBYCREMIHFSWLD-YQUBHJMPSA-N
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Description

9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4 is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of imidazoisoindoles, which are characterized by a fused ring system containing both imidazole and isoindole moieties. The presence of a deuterium atom (d4) in its structure makes it particularly useful in research involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4 typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a chlorophenyl-substituted amine with a suitable aldehyde, followed by cyclization and reduction steps to form the desired imidazoisoindole structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4 can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or modify reactivity.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary, but common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4 has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving isotopic labeling to trace metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4 involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one: Similar structure but lacks the deuterium labeling.

    Mazindol: Another imidazoisoindole derivative with different substituents and pharmacological properties.

Uniqueness

The presence of deuterium atoms in 9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4 makes it unique, as it allows for isotopic labeling studies. This feature is particularly valuable in research applications where tracking the compound’s metabolic fate is crucial.

Properties

IUPAC Name

9b-(4-chlorophenyl)-2,2,3,3-tetradeuterio-1,5-dihydroimidazo[2,1-a]isoindol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-12-7-5-11(6-8-12)16-14-4-2-1-3-13(14)15(20)19(16)10-9-18-16/h1-8,15,18,20H,9-10H2/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYCREMIHFSWLD-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(C3=CC=CC=C3C2(N1)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N2C(C3=CC=CC=C3C2(N1)C4=CC=C(C=C4)Cl)O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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